

Utilizing Epidepride as a Pharmacological Tool to Study Dopamine Receptor Function

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Compound of Interest

Compound Name: *Epidepride*

Cat. No.: *B019907*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidepride is a potent and selective antagonist for the dopamine D2 and D3 receptors. Its high affinity, particularly for the D2 receptor, makes it an invaluable pharmacological tool for studying the function and dysfunction of the dopaminergic system. This document provides detailed application notes and experimental protocols for the use of radiolabeled **Epidepride** in various research applications, including in vitro radioligand binding assays, autoradiography, and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

Key Properties of Epidepride

Epidepride, chemically (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, is an analogue of isoremixipride.^[1] Its utility as a research tool is primarily due to its exceptionally high affinity for D2-like dopamine receptors, with a dissociation constant (K_d) in the picomolar range.^{[1][2]} This allows for the sensitive and specific labeling of these receptors even in brain regions with low receptor densities.

Data Presentation

Table 1: In Vitro Binding Affinity of [¹²⁵I]Epididepride for Dopamine D2 Receptors in Rat Brain Regions

Brain Region	K _d (pM)	B _{max} (pmol/g tissue)	Hill Coefficient
Striatum	24	36.7	0.91 - 1.00
Medial Frontal Cortex	24	1.04	0.91 - 1.00
Hippocampus	24	0.85	0.91 - 1.00
Cerebellum	24	0.37	0.91 - 1.00

Data summarized from Neve et al. (1991).[\[1\]](#)

Table 2: In Vitro Binding Affinity of [¹²⁵I]Epididepride for Dopamine D2 Receptors in Human Brain Regions

Brain Region	K _d (pM)	B _{max} (fmol/mg protein)
Striatum	34	152
Cortex (various regions)	28-33	3-8

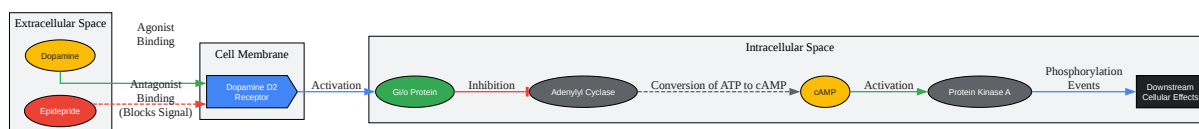
Data summarized from Joyce et al. (1991).[\[3\]](#)

Table 3: Selectivity Profile of [¹²⁵I]Epididepride Binding in Rat Brain Membranes

Receptor/Site	IC ₅₀ (μM)
Dopamine D1 (SCH 23390)	> 1
Serotonin (5-HT)	> 10
Ketanserin (5-HT _{2A})	> 10
Mianserin (5-HT _{2A/2C} , α ₁ , H ₁)	> 10
Naloxone (Opioid)	> 10
QNB (Muscarinic)	> 10
Prazosin (α ₁)	> 10
Alprenolol (β)	> 10
Norepinephrine	> 10
α ₂ -adrenergic (Clonidine displacement in frontal cortex and hippocampus)	Apparent K _d of 9 nM

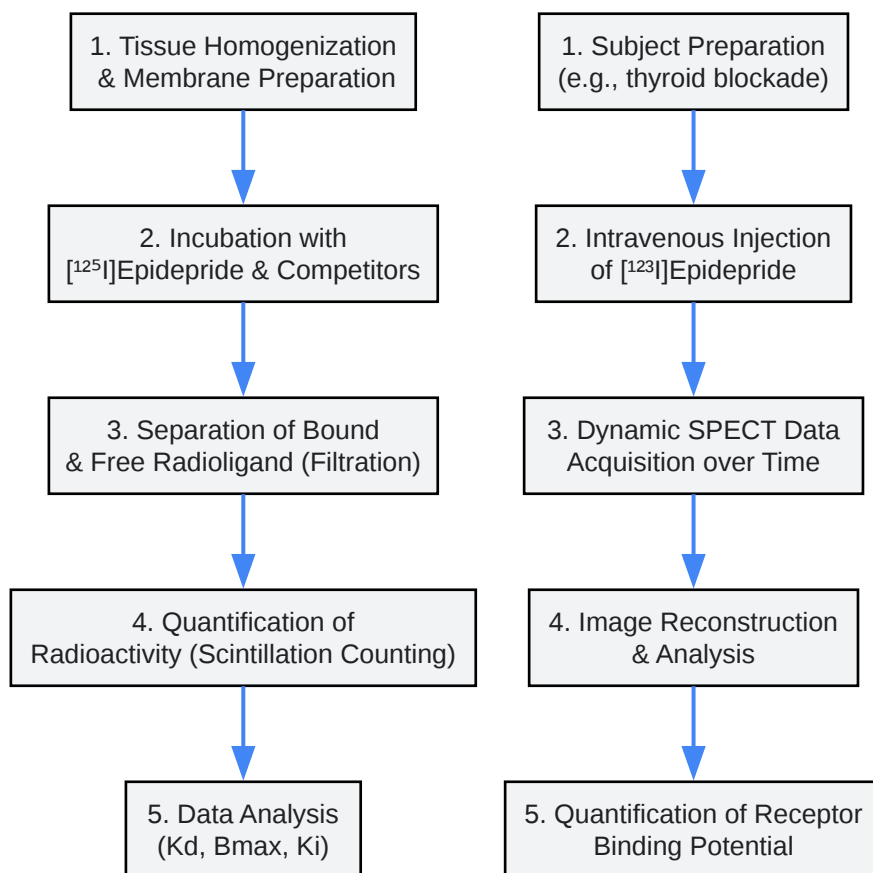
Data summarized from Neve et al. (1991).[1]

Signaling Pathways and Experimental Workflows



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Dopamine D2 receptor signaling pathway investigated with **Epidepride**.



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References

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